molecular formula C19H22N2O3 B5833386 N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide

N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide

货号 B5833386
分子量: 326.4 g/mol
InChI 键: SXZUGKJPZGWPLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide, commonly known as IB-MECA, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IB-MECA is a selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and organs. In

作用机制

IB-MECA exerts its biological effects by selectively binding to the adenosine A3 receptor, which is a G protein-coupled receptor that is coupled to multiple intracellular signaling pathways. Upon binding, IB-MECA activates the adenosine A3 receptor, leading to the activation of downstream signaling pathways, such as the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These signaling pathways regulate various cellular processes, including cell proliferation, apoptosis, differentiation, migration, and inflammation.
Biochemical and Physiological Effects:
IB-MECA has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro, IB-MECA has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines by immune cells, and protect cardiomyocytes from oxidative stress-induced apoptosis. In vivo, IB-MECA has been shown to inhibit tumor growth and metastasis, reduce inflammation and tissue damage in animal models of inflammatory diseases, and improve cardiac function in animal models of heart failure.

实验室实验的优点和局限性

IB-MECA has several advantages for lab experiments, including its high selectivity and potency for the adenosine A3 receptor, its well-established synthesis method, and its availability from commercial sources. However, IB-MECA also has some limitations, including its relatively short half-life and its potential off-target effects on other adenosine receptors or non-adenosine receptors.

未来方向

There are several future directions for the research on IB-MECA. First, further studies are needed to elucidate the molecular mechanisms underlying its biological effects and to identify its downstream targets. Second, more preclinical and clinical studies are needed to evaluate its therapeutic potential in various diseases and to optimize its dosing regimen and delivery method. Third, the development of more selective and potent adenosine A3 receptor agonists or antagonists may provide new insights into the physiological and pathological roles of this receptor. Finally, the combination of IB-MECA with other drugs or therapies may enhance its efficacy and reduce its potential side effects.

合成方法

The synthesis of IB-MECA involves several steps and requires specialized equipment and reagents. The first step involves the protection of the amino group of isobutylamine with tert-butyloxycarbonyl (Boc) to form Boc-isobutylamine. The second step involves the reaction of Boc-isobutylamine with 4-nitrophenyl chloroformate to form Boc-isobutylamino-4-nitrophenyl carbonate. The third step involves the reduction of Boc-isobutylamino-4-nitrophenyl carbonate with sodium borohydride to form Boc-isobutylamino-4-aminophenyl carbonate. The final step involves the reaction of Boc-isobutylamino-4-aminophenyl carbonate with 4-methoxybenzoyl chloride to form IB-MECA.

科学研究应用

IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, IB-MECA has been shown to inhibit tumor growth, metastasis, and angiogenesis by activating the adenosine A3 receptor. In inflammation, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines by immune cells. In cardiovascular diseases, IB-MECA has been shown to exert protective effects on the heart and blood vessels by reducing oxidative stress and inflammation.

属性

IUPAC Name

4-[(4-methoxybenzoyl)amino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)12-20-18(22)14-4-8-16(9-5-14)21-19(23)15-6-10-17(24-3)11-7-15/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZUGKJPZGWPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。